Octylmagnesium chloride

Catalog No.
S1898431
CAS No.
38841-98-4
M.F
C8H17ClMg
M. Wt
172.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octylmagnesium chloride

CAS Number

38841-98-4

Product Name

Octylmagnesium chloride

IUPAC Name

magnesium;octane;chloride

Molecular Formula

C8H17ClMg

Molecular Weight

172.98 g/mol

InChI

InChI=1S/C8H17.ClH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1

InChI Key

HQDAZWQQKSJCTM-UHFFFAOYSA-M

SMILES

CCCCCCC[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CCCCCCC[CH2-].[Mg+2].[Cl-]

The exact mass of the compound Magnesium, chlorooctyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Octylmagnesium chloride is a highly reactive aliphatic Grignard reagent, typically supplied as a 1.4 M or 2.0 M solution in tetrahydrofuran (THF). In industrial and advanced laboratory settings, it serves as the premier nucleophile for introducing linear C8 (n-octyl) chains into organic frameworks, pharmaceuticals, and specialized polymers such as poly(3-octylthiophene). Compared to its bromide counterpart, the chloride form offers a lower molecular weight per mole of active reagent, translating to superior atom economy and reduced transport costs at scale. Furthermore, it exhibits excellent baseline stability in ethereal solvents and is highly compatible with modern iron- and nickel-catalyzed cross-coupling methodologies, making it a staple for scalable carbon-carbon bond formation .

Substituting octylmagnesium chloride with octylmagnesium bromide or octyllithium introduces severe processability and selectivity risks. Octyllithium is significantly more pyrophoric and aggressively promotes unwanted metal-halogen exchange over clean cross-coupling. More importantly, substituting with octylmagnesium bromide directly impacts reactor hydrodynamics; during borylation reactions, bromide Grignards rapidly form insoluble magnesium bromide and magnesium hydride precipitates that can foul continuous-flow reactors and disrupt batch mixing. Additionally, the bromide precursor is more susceptible to Wurtz-type homocoupling during reagent preparation, which lowers the active titer of the Grignard solution and introduces lipophilic hexadecane impurities that are notoriously difficult to separate downstream [1].

Homogeneous Processability in Alkylboronate Synthesis

During the synthesis of alkyl pinacolboronates via reaction with pinacolborane (PinBH), the choice of Grignard halide dictates the physical state of the reaction mixture. Alkylmagnesium chloride reagents, including octylmagnesium chloride, maintain a completely homogeneous solution during the primary reaction phase. In stark contrast, the equivalent alkylmagnesium bromide reagents rapidly generate insoluble precipitates (MgBr2 and MgH2) within minutes at 25 °C[1]. This lack of early-stage precipitation with the chloride form prevents reactor fouling and ensures consistent mass transfer.

Evidence DimensionPrecipitate formation time at 25 °C
Target Compound DataNo precipitate formed during primary reaction phase
Comparator Or BaselineAlkylmagnesium bromide (Rapid precipitation within minutes)
Quantified DifferenceComplete avoidance of early-stage precipitation
ConditionsReaction with pinacolborane (PinBH) in ethereal solvent at 25 °C

Eliminates reactor clogging and mixing inconsistencies in large-scale borylation workflows, making the chloride form strictly preferred for process chemistry.

High-Yield Iron-Catalyzed Cross-Coupling Without Toxic Co-Solvents

In the synthesis of dienes via iron-catalyzed cross-coupling, octylmagnesium chloride demonstrates exceptional efficiency without the need for toxic additives. When reacted with 1-butadienyl phosphate using a 1% Fe(acac)3 catalyst in pure THF at 20 °C, octylmagnesium chloride achieves a 92% yield. Conversely, introducing 9 equivalents of N-methyl-2-pyrrolidone (NMP)—a standard co-solvent often required to force sluggish Grignard couplings—proved highly detrimental, dropping the yield to 54% [1]. This robust reactivity in pure THF simplifies solvent recovery.

Evidence DimensionCross-coupling product yield
Target Compound Data92% yield (in pure THF at 20 °C)
Comparator Or Baseline54% yield (with 9 equivalents of NMP at -20 °C)
Quantified Difference+38% absolute yield improvement
Conditions1% Fe(acac)3 catalyzed coupling with 1-butadienyl phosphate

Enables the elimination of highly regulated NMP co-solvents while simultaneously improving target yield in industrial diene and pheromone synthesis.

Strict Suppression of Hexadecane Homocoupling in Ni-Catalyzed Reactions

Alkyl Grignard reagents are notoriously prone to Wurtz-type homocoupling during transition-metal catalysis, which generates heavy lipophilic impurities. However, octylmagnesium chloride exhibits remarkable chemoselectivity. When reacted with NiBr2 in the presence of 1,3-butadiene at 25 °C, the formation of the homocoupling byproduct (n-hexadecane) is completely suppressed (0% detected), with the reaction selectively yielding octane and 1-octene [1]. This strict suppression of homocoupling is a critical differentiator for maintaining high purity profiles.

Evidence DimensionFormation of n-hexadecane (homocoupling byproduct)
Target Compound Data0% homocoupling product detected
Comparator Or BaselineStandard alkyl bromide Grignards (High susceptibility to Wurtz homocoupling)
Quantified DifferenceComplete suppression of homocoupling
ConditionsReaction with NiBr2 and 1,3-butadiene at 25 °C for 15 min

Reduces downstream purification costs by preventing the formation of heavy, lipophilic hexadecane impurities during catalytic cross-coupling.

Large-Scale Synthesis of Alkylboronates

Because octylmagnesium chloride does not form rapid MgBr2 or MgH2 precipitates when reacted with pinacolborane, it is the ideal choice for continuous-flow or large-batch borylation. This ensures homogeneous mixing and prevents reactor fouling, a common failure point when using the bromide analog [1].

Industrial Pheromone and Diene Production

Octylmagnesium chloride is highly recommended for iron-catalyzed cross-coupling with dienol phosphates. It achieves >90% yields in pure THF, allowing manufacturers to entirely bypass the use of toxic NMP co-solvents, streamlining regulatory compliance and solvent recovery [2].

High-Purity Nickel-Catalyzed Kumada Couplings

For the synthesis of fine chemicals where lipophilic impurities are difficult to separate, octylmagnesium chloride is preferred. Its unique compatibility with Ni/1,3-butadiene catalytic systems strictly suppresses Wurtz homocoupling, preventing the formation of n-hexadecane byproducts[3].

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (44.12%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (55.88%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (57.35%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

38841-98-4

General Manufacturing Information

Magnesium, chlorooctyl-: ACTIVE

Dates

Last modified: 08-16-2023

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